1-Butyl-5-chloro-1H-benzo[d]imidazole-2-carbaldehyde
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Overview
Description
1-Butyl-5-chloro-1H-benzo[d]imidazole-2-carbaldehyde is a chemical compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that play a crucial role in various biological and chemical processes. This particular compound is characterized by the presence of a butyl group at the first position, a chlorine atom at the fifth position, and an aldehyde group at the second position of the benzimidazole ring.
Preparation Methods
The synthesis of 1-Butyl-5-chloro-1H-benzo[d]imidazole-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach includes the reaction of aldehydes with diamine derivatives, which forms the final compound in moderate to excellent yields . Industrial production methods often involve the use of high-pressure reactors and specialized catalysts to ensure high yield and purity.
Chemical Reactions Analysis
1-Butyl-5-chloro-1H-benzo[d]imidazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
Major products formed from these reactions include carboxylic acids, alcohols, imines, and hydrazones.
Scientific Research Applications
1-Butyl-5-chloro-1H-benzo[d]imidazole-2-carbaldehyde has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Butyl-5-chloro-1H-benzo[d]imidazole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis . In cancer research, the compound has been shown to induce apoptosis in tumor cells by activating caspase pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
1-Butyl-5-chloro-1H-benzo[d]imidazole-2-carbaldehyde can be compared with other benzimidazole derivatives such as:
2-(5-Butyl-3-chloro-1-substituted-1H-pyrrol-2-yl)-1H-benzo[d]imidazole: This compound also exhibits antimicrobial and antitumor activities but differs in its substitution pattern and specific biological targets.
1H-Benzo[d]imidazole-2-carbaldehyde: Lacks the butyl and chlorine substituents, resulting in different chemical reactivity and biological properties.
5-Chloro-1H-benzo[d]imidazole-2-carbaldehyde: Similar to the target compound but without the butyl group, affecting its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H13ClN2O |
---|---|
Molecular Weight |
236.70 g/mol |
IUPAC Name |
1-butyl-5-chlorobenzimidazole-2-carbaldehyde |
InChI |
InChI=1S/C12H13ClN2O/c1-2-3-6-15-11-5-4-9(13)7-10(11)14-12(15)8-16/h4-5,7-8H,2-3,6H2,1H3 |
InChI Key |
MJXMJDGJKVKSOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(C=C(C=C2)Cl)N=C1C=O |
Origin of Product |
United States |
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